![molecular formula C13H7NO2 B13827611 Benzo[g]quinoline-5,10-dione CAS No. 3712-09-2](/img/structure/B13827611.png)
Benzo[g]quinoline-5,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]quinoline-5,10-dione is a heterocyclic compound that features a quinoline ring system fused with a quinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for benzo[g]quinoline-5,10-dione involves the cyclization of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in the presence of hydrochloric acid in chloroform at room temperature. This reaction leads to the formation of 4-chloro-2-isopropylthis compound, which can be further modified by replacing the chlorine atom with a dialkylamino group using secondary amines .
Another method involves a three-component domino protocol using 2-hydroxy-1,4-naphthoquinone, ethyl 2-cyano-3-arylacrylate, and ammonium acetate in ethanol. The reaction mixture is refluxed for six hours, and the product is isolated and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be reduced to hydroquinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom in 4-chloro-2-isopropylthis compound can be replaced by dialkylamino groups using secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Secondary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Dialkylamino-substituted this compound derivatives.
Scientific Research Applications
Benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzo[g]quinoline-5,10-dione involves its redox cycling properties. The quinone moiety can undergo one-electron reduction to form semiquinone radicals, which react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[g]isoquinoline-5,10-dione: Exhibits significant antimicrobial activity.
Benzo[g]quinoline-5,6-dione: Another quinoline derivative with potential biological activities.
Anthraquinone: A structurally related compound with various industrial and medicinal applications.
Uniqueness
Benzo[g]quinoline-5,10-dione is unique due to its specific quinoline-quinone fusion, which imparts distinct redox properties and biological activities. Its ability to generate ROS makes it a valuable compound for developing antimicrobial and anticancer agents .
Properties
CAS No. |
3712-09-2 |
|---|---|
Molecular Formula |
C13H7NO2 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H |
InChI Key |
XPHIPZFRUPJGRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


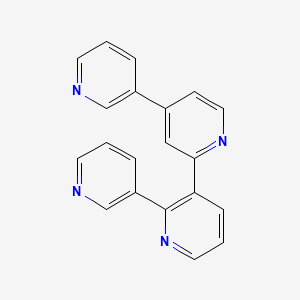

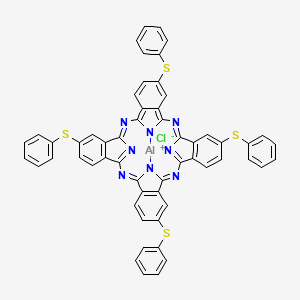
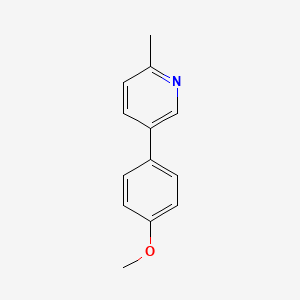
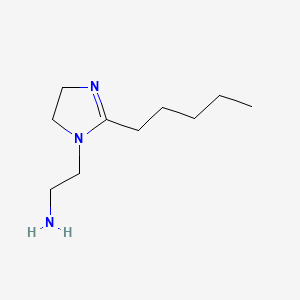
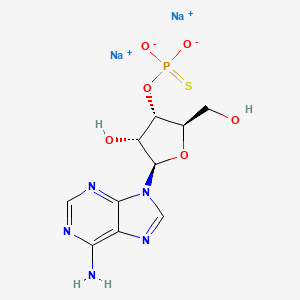
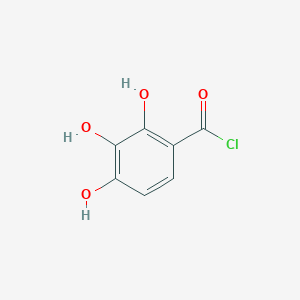
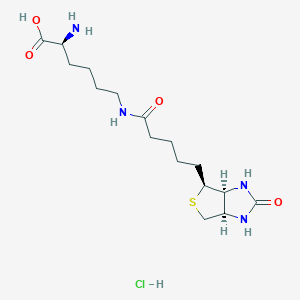
![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)

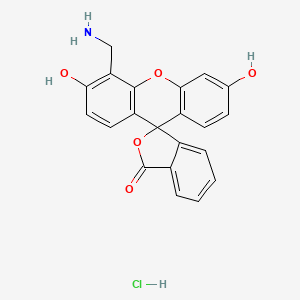
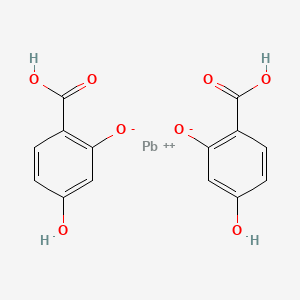
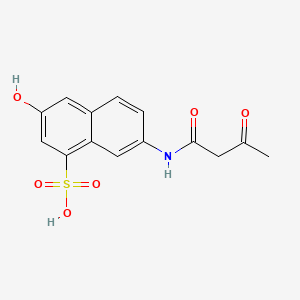
![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
